![molecular formula C17H24N2O3S B345462 1-{[3-(叔丁基)-4-甲氧基苯基]磺酰基}-2-(甲基乙基)咪唑 CAS No. 898640-06-7](/img/structure/B345462.png)

1-{[3-(叔丁基)-4-甲氧基苯基]磺酰基}-2-(甲基乙基)咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

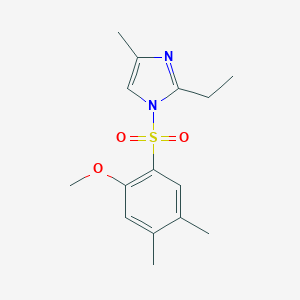

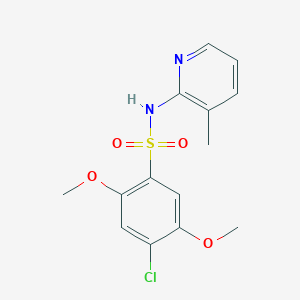

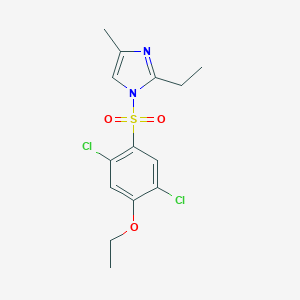

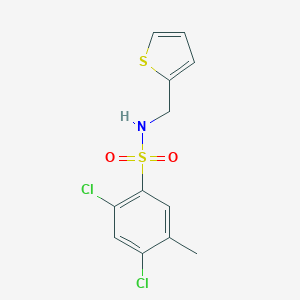

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The tert-butyl group is a bulky group that could influence the overall shape and properties of the molecule . The methoxy group attached to the phenyl ring could participate in resonance, affecting the electron distribution in the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The imidazole ring is a common motif in many biologically active compounds and can participate in various chemical reactions . The sulfonyl group could potentially be a site of nucleophilic attack, and the phenyl ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of an imidazole ring, a sulfonyl group, and a phenyl ring could potentially result in significant polarity and the ability to participate in hydrogen bonding .科学研究应用

生物活性天然产物的合成前体

该化合物是合成生物活性天然产物的宝贵前体。值得注意的是,它可用于制备Indiacen A 和 Indiacen B 等化合物。 这些天然产物表现出多种药理活性,包括抗癌、抗炎、镇痛和细胞毒作用 .

酶抑制研究

研究人员可能会调查该化合物是否与特定酶相互作用。酶抑制研究可以揭示其作为酶调节剂的潜力。例如,抑制参与炎症或细胞信号通路的酶可能具有治疗意义。

如果您想了解有关任何特定应用的更详细的信息或需要其他参考资料,请随时提出! 😊

作用机制

Target of Action

Related compounds such as 3-tert-butyl-4-methoxyphenol have been found to induce increased activities of glutathione (gsh) s-transferase and epoxide hydrolase in the liver and forestomach tissues of a/hej mice . These enzymes play a crucial role in the detoxification of xenobiotics and carcinogens.

Mode of Action

This could result in the regulation of the carcinogen metabolism system .

Biochemical Pathways

Given the potential increase in the activities of glutathione s-transferase and epoxide hydrolase, it can be inferred that the compound might influence the glutathione metabolism pathway and the epoxide hydrolysis pathway .

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound might regulate the carcinogen metabolism system .

未来方向

属性

IUPAC Name |

1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-12(2)16-18-9-10-19(16)23(20,21)13-7-8-15(22-6)14(11-13)17(3,4)5/h7-12H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHUHBQACRHDLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B345387.png)

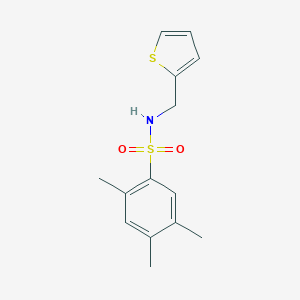

![{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-thienylmethyl)amine](/img/structure/B345392.png)

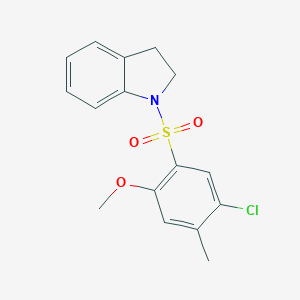

amine](/img/structure/B345395.png)

![Ethyl 1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B345396.png)

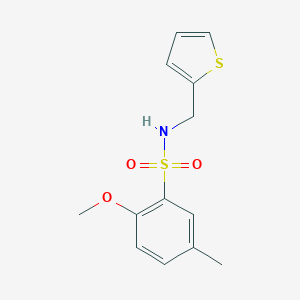

amine](/img/structure/B345400.png)

![{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine](/img/structure/B345405.png)

![1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B345406.png)